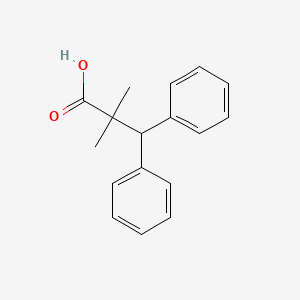![molecular formula C24H19NO6 B13478523 7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, making it a versatile tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the protection of amino acids with the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in a solvent like 1,4-dioxane . The reaction is carried out at low temperatures (0°C) and then gradually warmed to room temperature, followed by purification through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings, allowing for the efficient and reproducible production of Fmoc-protected amino acids.
Chemical Reactions Analysis
Types of Reactions
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Fmoc Chloride: Used for the initial protection of the amino group.
Sodium Carbonate: Acts as a base in the protection reaction.
Piperidine: Commonly used for deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions include the Fmoc-protected amino acids and the deprotected amino acids, which can be further utilized in peptide synthesis.
Scientific Research Applications
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the protection is no longer needed, the Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-N-Me-Nva-OH: A derivative of Fmoc-protected amino acids with a different side chain.
Uniqueness
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to its specific structure, which combines the Fmoc group with a benzodioxine ring. This combination provides unique chemical properties that are advantageous in certain synthetic applications.
Properties
Molecular Formula |
C24H19NO6 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |
InChI |
InChI=1S/C24H19NO6/c26-23(27)18-11-21-22(30-10-9-29-21)12-20(18)25-24(28)31-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,27) |
InChI Key |
WVSGSGVHGLEYFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid](/img/structure/B13478448.png)


![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)



![methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13478484.png)


![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)


